3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and an oxazolidine-2,4-dione structure
Mechanism of Action
Target of Action
The primary target of this compound is related to its electron-deficient nature, which allows it to interact with electron-rich molecules . This property makes it an ideal platform for sensing electron-rich molecules, such as primary aromatic amines (PAAs) .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and its targets .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used in photovoltaics and as a fluorescent sensor . .
Result of Action
The compound’s action results in the detection of its targets. For example, it has been used to detect PAAs with high sensitivity and selectivity . It exhibits a much higher fluorescence quantum yield due to the well-dispersed nature of its electron-deficient fragment in the 2D framework .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Piperidine Derivative Synthesis: The piperidine ring can be functionalized with a carbonyl group through acylation reactions.
Oxazolidine-2,4-dione Formation: The oxazolidine-2,4-dione structure can be synthesized through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for each step to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the benzothiadiazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-5-carbonyl chloride: Shares the benzothiadiazole moiety but lacks the piperidine and oxazolidine-2,4-dione structures.
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one: Contains a piperidine ring and a carbonyl group but differs in the heterocyclic components.
Uniqueness
3-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDDMHIZWKEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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